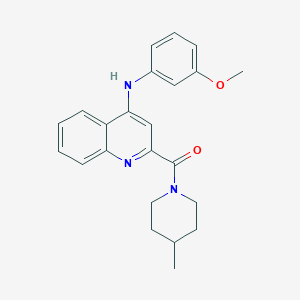

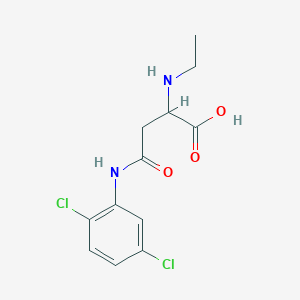

![molecular formula C25H28N2O5S B3013895 Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 866811-86-1](/img/structure/B3013895.png)

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are of interest due to their potential pharmacological activities. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are known to exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, as mentioned in one study, involves the introduction of a benzoyl group and a benzyl group into the piperidine ring system. The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine nitrogen can significantly enhance the activity of these compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The stereochemistry, as well as the substituents on the piperidine ring, play a vital role in determining their pharmacological properties. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate leads to products with high diastereo- and enantioselectivity, indicating the importance of the three-dimensional arrangement of atoms in these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The reaction of trimethylsilyl enol ethers with isoquinolinium salts, for example, leads to the synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can further cyclize to form pyrido[2,1-a]isoquinoline derivatives . These reactions are important for the structural modification and optimization of piperidine-based compounds for potential therapeutic use.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different functional groups, like the benzenesulfonyl group, can affect these properties and thus the compound's suitability for pharmaceutical applications. For instance, the introduction of a sulfonate reagent for analytical derivatization in liquid chromatography suggests that these compounds can be modified to enhance their detection and analysis .

Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Detection

Research has explored the potential of sigma receptors as targets for imaging and therapeutic applications in cancer. For example, a study investigated the use of a novel iodobenzamide, aimed at visualizing primary breast tumors through preferential binding to sigma receptors overexpressed on breast cancer cells. This study demonstrated that the compound accumulates in most breast tumors in vivo, suggesting that sigma receptor-targeting compounds could be valuable tools for non-invasive cancer diagnostics and possibly for therapeutic targeting (Caveliers et al., 2002).

Metabolism and Disposition in Drug Development

The disposition and metabolism of novel compounds are crucial aspects of drug development. A study on SB-649868, an orexin receptor antagonist, revealed comprehensive metabolite profiling and disposition patterns in humans. This research highlighted the importance of understanding the metabolic fate of therapeutic agents, providing insights into the elimination pathways and potential metabolites that may influence drug efficacy and safety (Renzulli et al., 2011).

Development of Biomonitoring Methods

The development of biomonitoring methods for assessing exposure to chemicals is another area of scientific interest. A study focused on ethoxyquin, an antioxidant used in animal feeds, exemplifies this research direction. The study developed a human biomonitoring method to assess systemic exposure to ethoxyquin in the general population, demonstrating the feasibility of monitoring exposure to specific compounds through metabolite analysis in urine samples (Stoeckelhuber et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.

Orientations Futures

The future directions for the study and application of this compound could be numerous, given its interesting chemical structure. It could be a subject of research in medicinal chemistry, materials science, or other fields. However, specific future directions would depend on the results of ongoing and future research studies.

Please note that this analysis is based on the limited information available from the web search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical databases, textbooks, or review articles.

Propriétés

IUPAC Name |

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-3-31-19-12-13-22-21(15-19)24(27-14-8-9-18(17-27)25(28)32-4-2)23(16-26-22)33(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,18H,3-4,8-9,14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHLIKYHHMHPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

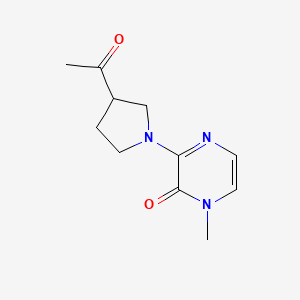

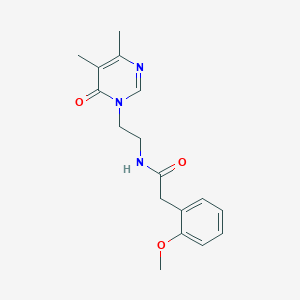

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

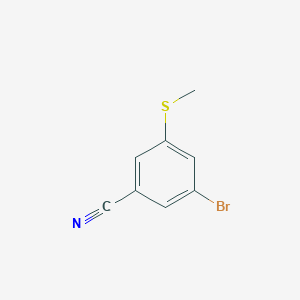

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

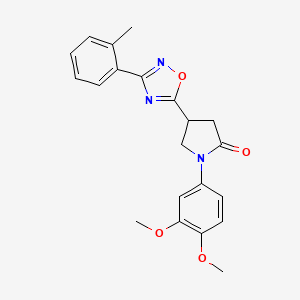

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

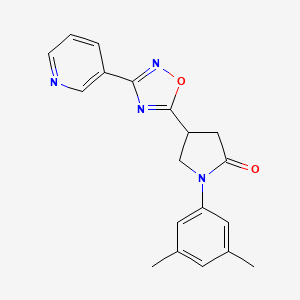

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)